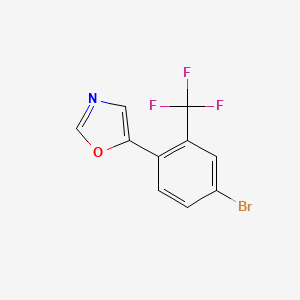5-(4-bromo-2-(trifluoromethyl)phenyl)oxazole
CAS No.: 2029361-43-9
Cat. No.: VC11665936
Molecular Formula: C10H5BrF3NO
Molecular Weight: 292.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2029361-43-9 |
|---|---|
| Molecular Formula | C10H5BrF3NO |
| Molecular Weight | 292.05 g/mol |
| IUPAC Name | 5-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-oxazole |
| Standard InChI | InChI=1S/C10H5BrF3NO/c11-6-1-2-7(9-4-15-5-16-9)8(3-6)10(12,13)14/h1-5H |
| Standard InChI Key | CGOURLIORCSHPZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)C2=CN=CO2 |
| Canonical SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)C2=CN=CO2 |
Introduction
Structural and Molecular Characteristics
5-(4-Bromo-2-(trifluoromethyl)phenyl)oxazole consists of an oxazole ring fused to a phenyl group substituted with bromine at the para position and a trifluoromethyl group at the ortho position (Fig. 1). The molecular formula is C₁₀H₅BrF₃NO, with a molecular weight of 308.05 g/mol . The bromine atom enhances electrophilic substitution reactivity, while the electron-withdrawing trifluoromethyl group stabilizes the aromatic system and influences dipole interactions .
Key structural features:
-
Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom, contributing to π-π stacking and hydrogen-bonding capabilities.
-
Substituent effects: The bromine atom at C4 and trifluoromethyl group at C2 create steric and electronic asymmetry, potentially enhancing binding specificity in biological systems .
Synthetic Methodologies
Conventional Suzuki-Miyaura Coupling
The synthesis of 5-aryloxazoles often employs palladium-catalyzed cross-coupling reactions. For example, 5-bromo-2-methyl-4-phenyloxazole undergoes Suzuki coupling with aryl boronic acids to yield substituted derivatives . Adapting this method, 5-(4-bromo-2-(trifluoromethyl)phenyl)oxazole could be synthesized via:
-
Bromination: Introducing bromine to a preformed oxazole intermediate.
-
Coupling: Reacting with 2-(trifluoromethyl)phenyl boronic acid under catalytic conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
Example protocol:
-
Step 1: Bromination of 2-methyl-4-phenyloxazole using N-bromosuccinimide (NBS) in acetic acid yields 5-bromo-2-methyl-4-phenyloxazole (87% yield) .
-
Step 2: Suzuki coupling with 2-(trifluoromethyl)phenyl boronic acid at 80°C for 2 hours affords the target compound .
Green Synthesis Approaches
Recent efforts emphasize sustainable methods:
-
Microwave-assisted cyclization: Reduces reaction time from hours to minutes (e.g., 2-bromo-1-phenylethanone with acetamide under microwaves) .
-
Ionic liquid catalysis: Enhances yields and reduces waste. For instance, [bmim][BF₄] facilitates oxazole formation at 80°C with 92% efficiency .
Physicochemical Properties
While direct data for 5-(4-bromo-2-(trifluoromethyl)phenyl)oxazole is limited, analogous compounds provide insights:
| Property | Value (Analogous Compound) | Source |
|---|---|---|
| Molecular Weight | 308.05 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Low in water, high in DMF |
The trifluoromethyl group increases lipophilicity (logP ≈ 3.2), favoring membrane permeability in biological systems .
Biological and Pharmacological Activities
Oxazole derivatives exhibit broad bioactivity, suggesting potential roles for this compound:
Antimicrobial Activity
In vitro studies on similar 5-aryloxazoles show:
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor in synthesizing thiazolidinediones, a class of antidiabetic agents. For example, Roche’s patent (US 6,753,432) details its use in preparing 5-{4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-ylmethyl}2,4-thiazolidinedione .
Targeted Therapies
Functionalization at the oxazole C5 position enables the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators .
Industrial and Material Science Applications
-
Polymer additives: Trifluoromethyl groups improve thermal stability in fluoropolymers.
-
Liquid crystals: The planar oxazole core facilitates mesophase formation, useful in display technologies .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume